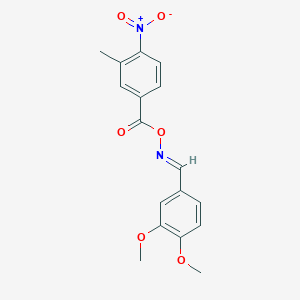![molecular formula C24H17Br2N3O6 B14949882 N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949882.png)
N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features a benzodioxole ring and a dibromo-dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Dibromo-Dihydroxyphenyl Group: This step involves bromination and hydroxylation reactions.
Coupling Reactions: The final product is obtained by coupling the benzodioxole and dibromo-dihydroxyphenyl intermediates under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the carbonyl or azomethine groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigating its interactions with enzymes or receptors.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Exploring its efficacy in treating diseases or conditions.
Diagnostic Tools: Use in imaging or as a biomarker.
Industry
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-ETHENYL]BENZAMIDE: Lacks the dibromo-dihydroxyphenyl group.
N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: Lacks the bromine atoms.
Uniqueness
The presence of both the benzodioxole ring and the dibromo-dihydroxyphenyl group in N-[(E)-2-(1,3-BENZODIOXOL-5-YL)-1-({2-[(E)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE makes it unique. These structural features could confer specific chemical reactivity and biological activity that are not present in similar compounds.
Properties
Molecular Formula |
C24H17Br2N3O6 |
|---|---|
Molecular Weight |
603.2 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H17Br2N3O6/c25-16-10-15(21(30)20(26)22(16)31)11-27-29-24(33)17(28-23(32)14-4-2-1-3-5-14)8-13-6-7-18-19(9-13)35-12-34-18/h1-11,30-31H,12H2,(H,28,32)(H,29,33)/b17-8+,27-11+ |
InChI Key |
JFXHKKXBDKWQEO-KTEIVBOZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC(=C(C(=C3O)Br)O)Br)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949807.png)
![4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14949821.png)
![(3Z)-N-(butan-2-yl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B14949824.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949830.png)
![6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B14949843.png)
![2-Hydroxy-3-nitrobenzaldehyde 1-[4-morpholino-6-(4-toluidino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B14949852.png)

![2-[2-(4-Fluorobenzoyl)hydrazino]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B14949861.png)
![ethyl (5E)-5-[3-(methoxycarbonyl)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14949867.png)
![2,2'-[(Z)-diazene-1,2-diyldi-1,2,5-oxadiazole-4,3-diyl]diacetic acid](/img/structure/B14949874.png)
![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949897.png)
![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
